1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
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Description
1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It was first synthesized in 2003 by scientists at GlaxoSmithKline.
Scientific Research Applications
Synthesis and Structural Studies
The chemical compound 1-(2-(Sec-butyl)phenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, although not directly mentioned, appears to be related to a broader class of compounds that have been synthesized and studied for various biological and pharmacological applications. These compounds, including similar structures, have been explored for their potential as α1 receptor antagonists, with methodologies focusing on their synthesis and the examination of their structural properties through various analytical techniques (Hon, 2013).
Pharmacological Activity
Studies have identified compounds with structures akin to the mentioned dihydrochloride as having significant biological activities. For example, derivatives synthesized from similar frameworks have been evaluated for their anti-inflammatory, analgesic, and N-cholinolytic properties, indicating a potential for therapeutic application in treating conditions that benefit from these activities (Геворгян et al., 2017).
Structural Analysis and Ligand Binding
Further research into compounds structurally related to this compound includes detailed structural analysis and the investigation of their binding mechanisms with biological receptors. For instance, advanced techniques such as TDDFT calculations, X-ray crystallography, and molecular docking have been applied to understand the binding interactions with α1A-adrenoceptors, providing insights that could facilitate the design of more selective and effective therapeutic agents (Xu et al., 2016).
Environmental and Toxicological Assessments
Some derivatives synthesized from similar chemical structures have also been evaluated for their environmental impact and toxicological profile. Investigations include the assessment of acute toxicity and cytotoxicity across different biological models, which is crucial for understanding the safety and potential environmental risks associated with these compounds. This research underscores the importance of comprehensive safety evaluations in the development of new chemical entities for scientific and industrial applications (Pelizaro et al., 2019).
Properties
IUPAC Name |
1-(2-butan-2-ylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2.2ClH/c1-3-19(2)22-11-7-8-12-23(22)27-18-21(26)17-24-13-15-25(16-14-24)20-9-5-4-6-10-20;;/h4-12,19,21,26H,3,13-18H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTXIQSLXQXPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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